molecular formula C16H18FN3O2 B2596663 N-cyclopropyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1189486-59-6

N-cyclopropyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No. B2596663
CAS RN: 1189486-59-6
M. Wt: 303.337
InChI Key: PHIZVGQLXFZEPS-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as CPPC, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development. CPPC is a pyrazole-based compound that exhibits a unique set of biochemical and physiological effects, making it an attractive target for researchers in the field of medicinal chemistry. In

Scientific Research Applications

Anti-Angiogenic Action

Pyrazoles and imidazo-pyrazoles, which include the compound , have shown interesting anti-angiogenic action. They can interfere with ERK1/2, AKT, and p38MAPK phosphorylation in different manners and with different potency .

Inhibition of ROS Production

Most of the newly synthesized derivatives of this compound were able to block ROS (Reactive Oxygen Species) production. This could pave the way for the development of new agents with anti-angiogenic activity .

Platelet Aggregation Inhibition

These compounds have also been found to inhibit platelet aggregation, which is a crucial process in blood clot formation. This could potentially lead to the development of new anticoagulant drugs .

p38MAPK Phosphorylation Inhibition

The compound has been found to inhibit p38MAPK phosphorylation in both platelets and Human Umbilical Vein Endothelial cells (HUVEC). This could have implications in the treatment of various diseases, as p38MAPK plays a key role in inflammatory responses and cell cycle regulation .

Cancer and Inflammation Pathways

The compound could potentially be used to inhibit different pathways involved in inflammation and cancer. This could lead to the development of new therapeutic agents for these conditions .

Human Platelet Aggregation

The compound has been found to inhibit human platelet aggregation. This could have significant implications in the prevention of thrombotic diseases .

properties

IUPAC Name

N-cyclopropyl-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-2-9-22-14-10-20(13-7-3-11(17)4-8-13)19-15(14)16(21)18-12-5-6-12/h3-4,7-8,10,12H,2,5-6,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIZVGQLXFZEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

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